molecular formula C29H42N2O5 B556318 cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid CAS No. 18635-04-6

cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid

Cat. No.: B556318
CAS No.: 18635-04-6
M. Wt: 498.7 g/mol
InChI Key: YEAJOHYGKAYNGC-FYZYNONXSA-N
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Description

cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid: is a derivative of serine, an amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The tert-butyloxycarbonyl (Bpoc) group protects the amino group, while the tert-butyl (Tbu) group protects the hydroxyl group of serine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid typically involves the protection of the amino and hydroxyl groups of serine. The amino group is protected using tert-butyloxycarbonyl (Bpoc) chloride in the presence of a base like triethylamine. The hydroxyl group is protected using tert-butyl (Tbu) chloride under similar conditions .

Industrial Production Methods: In industrial settings, the synthesis is scaled up using automated solid-phase peptide synthesis (SPPS) techniques. This method involves attaching the serine derivative to a solid resin and sequentially adding protected amino acids to build the peptide chain .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized serine derivatives.

    Reduction: Free serine.

    Substitution: Deprotected serine.

Scientific Research Applications

Chemistry: cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid is widely used in peptide synthesis, particularly in the synthesis of complex peptides and proteins. It is also used in the study of peptide-protein interactions .

Biology: In biological research, this compound is used to study the role of serine in various biochemical pathways. It is also used in the synthesis of peptide-based drugs .

Medicine: this compound is used in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists .

Industry: In the industrial sector, this compound is used in the large-scale synthesis of peptides for research and therapeutic purposes.

Mechanism of Action

The protective groups in cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid prevent unwanted side reactions during peptide synthesis. The Bpoc group protects the amino group from reacting, while the Tbu group protects the hydroxyl group. These protective groups are removed under specific conditions to yield the desired peptide.

Comparison with Similar Compounds

    Fmoc-Ser(Tbu)-OH: Another serine derivative used in peptide synthesis, but with a different protective group (fluorenylmethyloxycarbonyl).

    Boc-Ser(Tbu)-OH: Similar to cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid but uses a different protective group (tert-butyloxycarbonyl) for the amino group.

Uniqueness: this compound is unique due to its specific protective groups, which offer different reactivity and stability compared to other serine derivatives. This makes it particularly useful in certain peptide synthesis protocols.

Properties

IUPAC Name

cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5.C6H13N/c1-22(2,3)28-15-19(20(25)26)24-21(27)29-23(4,5)18-13-11-17(12-14-18)16-9-7-6-8-10-16;7-6-4-2-1-3-5-6/h6-14,19H,15H2,1-5H3,(H,24,27)(H,25,26);6H,1-5,7H2/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAJOHYGKAYNGC-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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